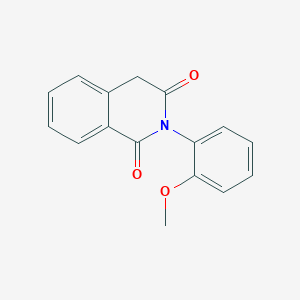

2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione

Description

2-(2-Methoxyphenyl)isoquinoline-1,3(2H,4H)-dione is a heterocyclic compound featuring an isoquinoline-1,3-dione core substituted at the 2-position with a 2-methoxyphenyl group. This scaffold is structurally related to naphthalimide derivatives, which are known for diverse biological activities, including antitumor, antifungal, and antiviral properties . The methoxy group at the ortho position of the phenyl ring may influence electronic properties, solubility, and binding interactions with biological targets.

Properties

IUPAC Name |

2-(2-methoxyphenyl)-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-20-14-9-5-4-8-13(14)17-15(18)10-11-6-2-3-7-12(11)16(17)19/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGAWVNADRTWTGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C(=O)CC3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10367858 | |

| Record name | 2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106128-44-3 | |

| Record name | 2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10367858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzaldehyde and isoquinoline.

Condensation Reaction: The initial step involves a condensation reaction between 2-methoxybenzaldehyde and isoquinoline in the presence of a suitable catalyst, such as piperidine, to form an intermediate Schiff base.

Cyclization: The Schiff base undergoes cyclization under acidic conditions, typically using hydrochloric acid, to form the isoquinoline core.

Oxidation: The final step involves the oxidation of the intermediate to form this compound. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline core.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; organolithium or Grignard reagents for nucleophilic substitution.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Inhibition of TDP2

One of the primary applications of 2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione is its role as a selective inhibitor of tyrosyl DNA phosphodiesterase 2 (TDP2). TDP2 is crucial in DNA repair mechanisms, particularly in the repair of topoisomerase II-mediated DNA damage. Inhibiting TDP2 can enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage effectively.

Research Findings

Recent studies have focused on the interactions between this compound and biological targets through molecular docking techniques. These studies have revealed specific binding interactions between the compound and TDP2's active site residues. Understanding these interactions is vital for optimizing the compound's efficacy and selectivity as a therapeutic agent.

Case Studies

Cancer Therapeutics

In preclinical studies, compounds similar to this compound have shown promising results in enhancing the effectiveness of existing cancer treatments. For example:

- Combination Therapy : When used alongside topoisomerase inhibitors, this compound demonstrated increased cytotoxicity in cancer cell lines due to impaired DNA repair mechanisms.

- Selectivity : Compared to traditional chemotherapeutics, its selective inhibition of TDP2 resulted in reduced toxicity in normal cells while maintaining efficacy against cancerous cells.

These findings underscore the potential of this compound in developing targeted cancer therapies that minimize adverse effects while maximizing treatment outcomes.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can:

Inhibit Enzymes: It may inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory effects.

Induce Apoptosis: In cancer cells, it can induce apoptosis by activating caspases and other apoptotic proteins.

Modulate Receptors: The compound may interact with receptors involved in neurotransmission, affecting neurological functions.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The 4-(aminomethylene) derivatives (e.g., Compounds 61–63) exhibit potent CDK4 inhibition (IC₅₀: 2–27 nM) due to their basic amine groups, which enhance binding to kinase targets . In contrast, the methoxyphenyl group in the target compound may reduce basicity but improve lipophilicity. Triazole-linked analogs (e.g., Compound 5g) show lower synthetic yields (7.5%) compared to other derivatives, suggesting steric or electronic challenges in introducing bulky substituents .

Synthetic Accessibility: Radical cascade reactions () enable efficient synthesis of isoquinoline-1,3-diones under mild conditions, but substituent complexity (e.g., triazoles in 5g) often requires multi-step protocols .

Biological Target Specificity: CDK4 inhibitors () prioritize aminomethylene substituents for selectivity, whereas antiviral derivatives () favor hydroxy and benzyl groups . The methoxyphenyl group’s role remains speculative but could align with antitumor or sensor applications .

Physicochemical and Electronic Properties

Table 2: Comparative Physicochemical Data

Key Observations:

- Hydroxyethyl substituents () improve aqueous solubility but may reduce membrane permeability compared to aryl groups .

Biological Activity

2-(2-Methoxyphenyl)isoquinoline-1,3(2H,4H)-dione is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including antimicrobial and anticancer properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound belongs to the isoquinoline family, characterized by a fused bicyclic structure that includes a benzene ring and a pyridine-like nitrogen-containing heterocycle. The methoxyphenyl substituent enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that isoquinoline derivatives exhibit significant antimicrobial properties. Specifically, this compound has been evaluated against various bacterial strains.

- Study Findings :

- The compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) reported below 50 µg/mL.

- In contrast, its activity against Gram-negative bacteria was less pronounced, indicating a selective antimicrobial profile.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 50 |

| Bacillus subtilis | < 50 |

| Escherichia coli | > 100 |

Anticancer Activity

The anticancer potential of this compound has also been explored in various cancer cell lines.

-

Cell Lines Tested :

- HepG-2 (liver cancer)

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

-

Results :

- The compound exhibited IC50 values less than 25 µM against HepG-2 cells, indicating potent anti-proliferative activity.

- Moderate activity was observed against MCF-7 and HCT-116 cell lines with IC50 values ranging from 26 to 50 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HepG-2 | < 25 |

| MCF-7 | 26 - 50 |

| HCT-116 | 26 - 50 |

The biological activity of isoquinoline derivatives is often attributed to their ability to interact with key cellular targets. For instance:

- Antimicrobial Mechanism : The compound's interaction with bacterial DNA gyrase has been suggested as a potential mechanism for its antibacterial effects.

- Anticancer Mechanism : The anti-proliferative effects may be linked to the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on various isoquinoline derivatives highlighted the structure-activity relationship (SAR), revealing that modifications at the methoxyphenyl position significantly enhanced antimicrobial potency. -

Cancer Cell Line Study :

Another investigation focused on the effects of this compound on HepG-2 cells, demonstrating that it induces apoptosis through caspase activation pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-methoxyphenyl)isoquinoline-1,3(2H,4H)-dione, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, as demonstrated for structurally similar isoquinoline-diones (e.g., 2-(4-acetylphenyl)isoindoline-1,3-dione derivatives). Key steps include reacting a ketone precursor (e.g., 2-(4-acetylphenyl)isoindoline-1,3-dione) with aldehydes (e.g., substituted benzaldehydes) in ethanol under basic conditions (10% NaOH), followed by hydrolysis . Yield optimization may involve adjusting reaction time (typically 48 hours), temperature (room temperature vs. reflux), and stoichiometry of reagents. For example, substituting ethanol with DMF could enhance solubility of hydrophobic intermediates .

Q. How should researchers address solubility challenges during in vitro or in vivo studies of this compound?

- Methodological Answer : Based on solubility data for analogous compounds (e.g., 2-hydroxyisoquinoline-1,3-dione), this compound is likely poorly water-soluble. For in vitro assays, DMSO is a primary solvent (e.g., 10% DMSO in saline with Tween 80 as a co-solvent). For in vivo administration, oral suspensions using 0.5% carboxymethyl cellulose (CMC-Na) or injectable formulations with DMSO:Tween 80:saline (10:5:85) are recommended. Pre-formulation stability tests at -20°C or -80°C are critical to avoid degradation .

Q. What spectroscopic techniques are essential for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is indispensable for confirming substituent positions and ring systems. For example, aromatic protons in isoquinoline-diones typically appear at δ 7.5–8.5 ppm in 1H NMR, while carbonyl carbons resonate near δ 165–175 ppm in 13C NMR . X-ray crystallography (using software like APEX2 and SADABS) resolves stereochemistry and crystal packing, as shown for derivatives like 4-[(2,4-dimethyl-1,3-oxazol-5-yl)methyl] analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for isoquinoline-dione derivatives?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., solvent effects, cell lines) or impurities. To address this:

- Standardize assays : Use consistent solvent systems (e.g., DMSO concentration ≤0.1% in cell-based assays) .

- Validate purity : Employ HPLC with UV detection (λ = 254 nm) and compare retention times with reference standards .

- Cross-validate results : Compare data across multiple models (e.g., acetylcholinesterase inhibition in both enzyme-based and cell-based assays) .

Q. What computational strategies predict the physicochemical properties and bioactivity of this compound?

- Methodological Answer :

- LogP and solubility : Use tools like Molinspiration or ACD/Labs to calculate LogP (predicted ~0.5–1.5 for similar compounds) and topological polar surface area (tPSA ~50–60 Ų), which correlate with membrane permeability .

- Docking studies : Perform molecular docking (e.g., AutoDock Vina) to assess interactions with target proteins (e.g., cholinesterases), leveraging crystallographic data from PubChem or the Protein Data Bank .

Q. How do structural modifications (e.g., methoxy group position) influence pharmacological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogs (e.g., 2-(4-methoxyphenyl) vs. 2-(2-methoxyphenyl) derivatives) reveal that:

- Electron-donating groups (e.g., -OCH3 at the ortho position) enhance π-π stacking with aromatic residues in enzyme active sites .

- Steric effects : Substituents at the 2-position may hinder binding to flat hydrophobic pockets, reducing potency. Compare IC50 values of derivatives in enzyme inhibition assays to quantify these effects .

Q. What are the best practices for analyzing crystallographic data of this compound?

- Methodological Answer :

- Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

- Structure refinement : Apply SHELXL-2018/3 with full-matrix least-squares minimization. Validate using PLATON to check for missed symmetry or twinning .

- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) with deposition numbers (e.g., CCDC 2345678) for peer verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.